molecular formula C13H10N4OS3 B2532079 2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 864916-88-1

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2532079
CAS No.: 864916-88-1
M. Wt: 334.43
InChI Key: JGVAVQMAYPXWSR-UHFFFAOYSA-N
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Description

The 1,3,4-thiadiazole moiety exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like “the = N-C-S- moiety’s presence and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .

Scientific Research Applications

1. Glutaminase Inhibition

2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide, through its analogs like BPTES, has been explored for its role as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition is significant in therapeutic applications, particularly in limiting the growth of human lymphoma B cells in vitro and in mouse xenograft models (Shukla et al., 2012).

2. Antimicrobial and Antiviral Activities

Derivatives of this compound have shown good antiviral activities against tobacco mosaic virus (TMV) and antibacterial activities against various pathogens. Specific derivatives demonstrated superior efficacy compared to traditional agents in inhibiting the growth of Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum (Tang et al., 2019).

3. Antibacterial Agents

The compound's derivatives, particularly involving 1,3,4-oxadiazole and 1H-benzo[d]imidazol-2-thiols, have been synthesized and found to exhibit significant antibacterial activity. This indicates potential for developing new antibacterial agents (Ramalingam et al., 2019).

4. Anticancer Screening

Imidazothiadiazole analogs of this compound have been synthesized and shown to possess cytotoxic activities against various cancer cell lines, especially breast cancer. The structural and spectral features of these compounds were also explored (Abu-Melha, 2021).

5. Local Anaesthetic Activities

Derivatives of this compound were synthesized and evaluated for local anaesthetic activity using the rat sciatic nerve model. This indicates potential applications in the development of local anaesthetics (Badiger et al., 2012).

6. Hemolytic Activity and Antimicrobial Evaluation

Certain derivatives have been assessed for antimicrobial and hemolytic activities, showing promising results against various microbial species, indicating their potential in antimicrobial applications (Gul et al., 2017).

7. Antitumor Evaluation

Some derivatives have been synthesized and evaluated for their potential anticancer activities against various cancer cell lines, showing significant results and providing insight into new therapeutic approaches (Ekrek et al., 2022).

Future Directions

The 1,3,4-thiadiazole scaffold and its derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on further modifications to enhance their potency and reduce toxicity .

Properties

IUPAC Name

2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS3/c18-10(15-12-14-6-7-19-12)8-20-13-16-11(17-21-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGVAVQMAYPXWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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